N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide
Description
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
N-butan-2-yl-2-(cyanomethylsulfanyl)benzamide |
InChI |
InChI=1S/C13H16N2OS/c1-3-10(2)15-13(16)11-6-4-5-7-12(11)17-9-8-14/h4-7,10H,3,9H2,1-2H3,(H,15,16) |
InChI Key |
LJKKNRNPVCYDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide typically involves the reaction of 2-((cyanomethyl)thio)benzoic acid with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-2-((cyanomethyl)thio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide with structurally and functionally related benzamide derivatives, focusing on molecular features, biological activities, and key research findings.
Structural Analogues with Thiazole/Triazole Moieties
- AB4 and AB5 (): AB4 (similarity score 0.500) is a 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide. AB5 (similarity score 0.487) is a 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea. Key Differences: Both compounds incorporate thiazole or triazole rings, enhancing their binding to bacterial targets. In contrast, this compound lacks these heterocycles but includes a cyanomethylsulfanyl group, which may influence solubility and target specificity .
Antimicrobial and Anticancer Derivatives
- 2-Azetidinone Derivatives (): Example: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4). Activity: Exhibited potent antimicrobial activity (MIC: 6.25 µg/mL against S. aureus) and moderate anticancer effects against MCF7 breast cancer cells (IC₅₀: 50–100 µM).
- Sigma Receptor-Binding Benzamides (): Example: [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide).
Plant-Derived Benzamides ()
Sulfanyl-Thiadiazole Benzamides ()
- A-139 (N-[5-aryl sulfanyl-[1,3,4]thiadiazol-2-yl]-benzamide): Features a thiadiazole core linked to a sulfanyl-benzamide group. Comparison: The thiadiazole moiety in A-139 may confer stronger hydrogen-bonding interactions with microbial targets compared to the cyanomethylsulfanyl group in the target compound .
Comparative Data Table
Biological Activity
N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a cyanomethyl and sulfanyl group, suggests diverse biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- A butan-2-yl moiety, which may influence lipophilicity.
- A cyanomethyl group that could participate in various chemical reactions.
- A sulfanyl group that may interact with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the sulfanyl group suggests potential interactions with enzymatic active sites, possibly acting as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation or cancer progression.
- Biochemical Pathways : It may affect neurotransmission, cell growth, and inflammatory responses due to its structural similarities with known bioactive compounds.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
Research has demonstrated that related benzamide compounds possess antimicrobial properties. For example, certain derivatives exhibited significant larvicidal activity against mosquito larvae and fungicidal activity against various fungi . This suggests that this compound could similarly contribute to antimicrobial strategies.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
